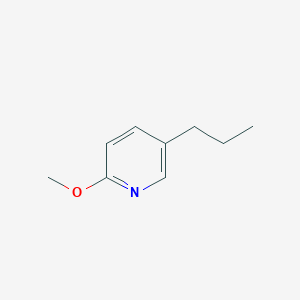

2-Methoxy-5-propylpyridine

説明

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in the ring, is a field of immense importance. Within this domain, pyridine (B92270) and its derivatives are among the most extensively studied subjects. Pyridine's nitrogen atom imparts unique characteristics, such as basicity and an electron-deficient π-system, which distinguish it from its carbocyclic analog, benzene. This unique electronic nature makes the pyridine ring a crucial component in numerous applications, including pharmaceuticals, agrochemicals, and functional materials.

The targeted functionalization of the pyridine ring is a central theme in contemporary organic synthesis. Researchers continuously seek efficient and selective methods to introduce various substituents onto the pyridine core, as the position and nature of these substituents dramatically influence the molecule's physical, chemical, and biological properties. The development of novel methods for pyridine functionalization is thus a persistent objective, aiming to accelerate drug discovery and the creation of advanced materials.

Significance of Pyridine Derivatives with Alkyl and Alkoxy Substituents in Advanced Organic Synthesis

The introduction of alkyl and alkoxy groups onto a pyridine ring provides a powerful tool for modulating a molecule's characteristics. Alkyl groups, such as the propyl group in 2-Methoxy-5-propylpyridine, are fundamental non-polar moieties that can influence a compound's lipophilicity, steric profile, and interaction with biological targets. The direct C-H alkylation of pyridines is a long-sought-after transformation that offers a streamlined route to these valuable derivatives, bypassing the need for pre-functionalized starting materials.

Alkoxy groups, particularly the methoxy (B1213986) group, are of parallel significance. The methoxy group is an electron-donating substituent that can influence the pyridine ring's reactivity and direct the position of further chemical modifications. It can also participate in hydrogen bonding, affecting solubility and binding affinity. In medicinal chemistry, the methoxypyridine motif has been incorporated into novel compounds, such as gamma-secretase modulators being investigated for the treatment of Alzheimer's disease. nih.govthegoodscentscompany.com The synthesis of these complex molecules often relies on precursor building blocks like 2-methoxypyridine (B126380) or its halogenated derivatives, such as 5-bromo-2-methoxypyridine. google.com The combination of both alkyl and alkoxy substituents on the same pyridine framework, as seen in this compound, allows for a fine-tuning of molecular properties, creating scaffolds with tailored characteristics for specific applications, from antimicrobial agents to materials science. pipzine-chem.com

Overview of Research Trajectories for Methoxy-Propyl Pyridine Frameworks

Research involving methoxy-propyl pyridine frameworks is primarily driven by their potential as intermediates and building blocks in the synthesis of more complex, high-value molecules, particularly within the pharmaceutical industry. The synthesis of intermediates for drugs like malaridine, for instance, involves the preparation of 2-methoxy-5-aminopyridine, highlighting the industrial relevance of pyridines with substituents at the 2- and 5-positions. google.com

One major research trajectory is the use of such scaffolds in medicinal chemistry. Building on the established utility of methoxypyridine moieties in developing therapeutics, derivatives containing an additional alkyl group like propyl are explored to optimize drug-like properties. For example, in the development of gamma-secretase modulators, various B-ring modifications, including the introduction of methoxypyridine, were explored to enhance potency and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The propyl group allows for further refinement of these properties.

Another emerging area is in materials science. The photophysical properties of substituted pyridines are of significant interest for developing organic light-emitting diodes (OLEDs) and other functional materials. Research on 2-methoxypyridine derivatives has shown that substituents can influence liquid crystalline behavior and luminescent properties. While specific research on the propyl-substituted variant is nascent, this represents a logical direction for future investigation, exploring how the interplay of the methoxy and propyl groups affects the material's electronic and physical characteristics.

Chemical Properties and Data

While detailed experimental data for this compound is not widely published, its properties can be estimated based on computational models and comparison with related, well-documented compounds. The following table provides a summary of key identifiers and computed properties for this compound, alongside experimental data for its parent structures, 2-propylpyridine (B1293518) and 2-methoxypyridine, for context.

| Property | This compound | 2-Propylpyridine | 2-Methoxypyridine |

| Molecular Formula | C₉H₁₃NO | C₈H₁₁N | C₆H₇NO |

| Molecular Weight | 151.21 g/mol | 121.18 g/mol | 109.13 g/mol nist.gov |

| CAS Number | 857529-62-3 | 622-39-9 | 1628-89-3 nist.gov |

| Boiling Point | Data not available | 169-171 °C | 142 °C nih.gov |

| Density | Data not available | 0.912 g/mL | 1.038 g/mL nih.gov |

| IUPAC Name | This compound | 2-propylpyridine | 2-methoxypyridine |

| Synonyms | Not widely available | Conyrine | o-MeOPy |

特性

IUPAC Name |

2-methoxy-5-propylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-4-8-5-6-9(11-2)10-7-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVLZFZLSOEBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307461 | |

| Record name | Pyridine, 2-methoxy-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-55-2 | |

| Record name | Pyridine, 2-methoxy-5-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methoxy-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Methoxy 5 Propylpyridine and Its Precursors

De Novo Synthesis of the Pyridine (B92270) Core with Methoxy (B1213986) and Propyl Functionalization

De novo strategies focus on building the heterocyclic ring from acyclic precursors. These methods are particularly valuable for creating complex substitution patterns that might be difficult to achieve through functionalization of a simple pyridine core.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a highly efficient tool in heterocyclic chemistry. bohrium.comrsc.org The Hantzsch pyridine synthesis and its variations represent a classic MCR approach for generating pyridine derivatives. taylorfrancis.com

A hypothetical MCR strategy for a 2,5-disubstituted pyridine, such as the core of 2-Methoxy-5-propylpyridine, could involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. To achieve the specific 5-propyl substitution, an aldehyde bearing the propyl group, such as valeraldehyde, could be employed. The methoxy group at the 2-position presents a greater challenge for direct incorporation. A more viable strategy involves using a precursor that allows for later conversion to the methoxy group, such as an enamine derived from a β-dicarbonyl compound that can be cyclized and subsequently functionalized.

For instance, a modified three-component Hantzsch approach could be envisioned, as summarized in the table below. taylorfrancis.com

Table 1: Hypothetical Multicomponent Reaction Parameters

| Parameter | Description | Example Reactants | Target Intermediate |

| Reaction Type | Modified Hantzsch Pyridine Synthesis | Valeraldehyde, Ethyl acetoacetate, Enamine | Dihydropyridine (B1217469) derivative |

| Key Bond Formations | C-C and C-N bond formations in a single pot | Condensation and cyclization | 1,4-Dihydropyridine with a 5-propyl group |

| Post-Reaction Step | Oxidation/Aromatization | Use of an oxidizing agent (e.g., Iodine, DDQ) | 2-Hydroxy-5-propylpyridine |

| Final Functionalization | O-methylation or conversion to halopyridine followed by methoxylation | See Section 2.2 | This compound |

This MCR approach benefits from procedural simplicity and atom economy, though it typically yields a dihydropyridine intermediate that requires a subsequent oxidation step to achieve the aromatic pyridine ring. nih.gov

Cycloaddition reactions provide a powerful method for the concerted formation of multiple bonds and the direct construction of the pyridine ring. rsc.org Transition metal-catalyzed [2+2+2] cycloadditions are particularly noteworthy for their ability to assemble pyridines from simple, unsaturated precursors like alkynes and nitriles. nih.govresearchgate.net

In a strategy targeting this compound, a cobalt or rhodium catalyst could potentially mediate the cycloaddition of a nitrile precursor for the C2-N bond (e.g., methoxyacetonitrile) with two different alkyne molecules. One alkyne would need to bear the propyl group to establish the C5 substitution. The primary challenge in this approach is achieving high regioselectivity when using two unsymmetrical alkynes.

Another relevant strategy is the hetero-Diels-Alder, or [4+2] cycloaddition, reaction. This involves the reaction of a 1-azadiene (a four-atom component) with a dienophile (a two-atom component). rsc.org To construct the desired substitution pattern, one could envision a 1-azadiene bearing the propyl substituent reacting with a dienophile that could introduce or serve as a precursor to the methoxy group, such as an enol ether. The reaction often requires thermal or Lewis acid-catalyzed conditions to proceed efficiently.

Table 2: Comparison of Cycloaddition Strategies

| Strategy | Key Precursors | Mechanism | Advantages | Challenges |

| [2+2+2] Cycloaddition | Two alkynes, one nitrile | Transition metal-catalyzed cyclotrimerization | High atom economy; access to diverse substitutions. nih.gov | Regiocontrol with multiple unsymmetrical components. |

| [4+2] Cycloaddition | 1-Azadiene, Dienophile | Pericyclic reaction (hetero-Diels-Alder) | Convergent; predictable regiochemistry in many cases. | Synthesis of appropriately substituted azadiene precursors. |

These de novo methods offer elegant and convergent pathways to the pyridine core but may require significant optimization to control regioselectivity and synthesize the necessary precursors.

Post-Cyclization Functionalization and Derivatization

This approach begins with a readily available pyridine ring that is subsequently modified to introduce the desired functional groups. The most common strategy for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) on a corresponding 2-halopyridine precursor. The required precursor, 2-bromo-5-propylpyridine (B2678080) or 2-chloro-5-propylpyridine, can be synthesized from starting materials like 3-picoline (3-methylpyridine) through chlorination followed by functional group manipulations to extend the methyl group to a propyl group, or via other established heterocyclic synthesis routes. scispace.comepo.org

The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to attack by nucleophiles. stackexchange.comwikipedia.org This reactivity is exploited in the SNAr reaction, where a good leaving group, such as a halide, is displaced by a nucleophile. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate, which is enhanced by resonance involving the ring nitrogen, facilitates the substitution at the C-2 position. stackexchange.com

Sodium methoxide (B1231860) (NaOMe) is a potent nucleophile and a common reagent for introducing a methoxy group onto an aromatic or heteroaromatic ring. The reaction involves treating the 2-halopyridine precursor with sodium methoxide in a suitable solvent, typically methanol (B129727) or an aprotic polar solvent like DMSO.

A well-documented analogue, the synthesis of 2-methoxy-5-nitropyridine (B154726) from 2-chloro-5-nitropyridine (B43025), provides a clear procedural model. google.com In this process, 2-chloro-5-nitropyridine is treated with sodium methoxide in methanol at reflux temperature. The reaction proceeds efficiently to give the desired product in high yield.

Table 3: Representative Reaction Conditions for Methoxylation with NaOMe

| Parameter | Condition (based on 2-chloro-5-nitropyridine analogue) google.com |

| Substrate | 2-Chloro-5-propylpyridine or 2-Bromo-5-propylpyridine |

| Reagent | Sodium methoxide (NaOMe) |

| Stoichiometry | 1.2–1.4 equivalents of NaOMe |

| Solvent | Methanol (MeOH) |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 1–2 hours |

| Workup | Solvent removal, addition of water, filtration/extraction |

| Typical Yield | >95% (as reported for the nitro analogue) google.com |

This method is robust, high-yielding, and utilizes readily available and cost-effective reagents, making it a preferred route in many synthetic applications.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicaljournals.comnih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov

Nucleophilic aromatic substitutions on halopyridines are particularly well-suited for microwave assistance. Studies have shown that these reactions can be completed in minutes under microwave irradiation, whereas conventional heating may require several hours. sci-hub.se For the synthesis of this compound, a mixture of 2-bromo-5-propylpyridine and sodium methoxide in a suitable solvent like NMP or DMSO could be subjected to microwave irradiation.

Table 4: Comparison of Conventional vs. Microwave-Assisted SNAr on Halopyridines

| Parameter | Conventional Heating sci-hub.se | Microwave Irradiation sci-hub.se |

| Reaction Time | Hours (e.g., 5-24 h) | Minutes (e.g., 3-30 min) |

| Temperature | Typically reflux temperature of the solvent | Precisely controlled, often higher than conventional reflux |

| Yield | Variable, often moderate to good | Often improved, with fewer side products |

| Energy Efficiency | Lower | Higher due to targeted heating |

The use of microwave technology offers a significant process intensification, reducing energy consumption and increasing throughput, which is highly advantageous for both laboratory-scale synthesis and larger-scale production. beilstein-journals.org

Installation of the Propyl Moiety

The introduction of a propyl group at the 5-position of a 2-methoxypyridine (B126380) core can be accomplished through several synthetic routes. The choice of method often depends on the availability of starting materials, desired regioselectivity, and whether stereochemical control is necessary.

Direct alkylation of pyridine precursors represents a classical approach to forming carbon-carbon bonds. However, regioselectivity can be a significant challenge in the functionalization of pyridine rings. nih.govchemistryviews.org The inherent electronic properties of the pyridine ring typically direct nucleophilic attack to the C2, C4, and C6 positions. Therefore, direct alkylation to achieve 5-substitution often requires pre-functionalization or the use of directing or blocking groups to achieve the desired regiochemical outcome. nih.govchemistryviews.org

For instance, a Minisci-type reaction, which involves the addition of alkyl radicals to a protonated pyridine ring, could be considered. However, this method generally favors the C2 and C4 positions. To direct alkylation to the C4 position, a blocking group strategy has been developed using a derivative of maleic acid. This approach involves the formation of a pyridinium (B92312) salt that deactivates the C2 and C6 positions, thereby promoting selective alkylation at C4. chemistryviews.org While not directly applicable to C5-alkylation, this illustrates the types of strategies required to control regioselectivity in pyridine functionalization.

Alternatively, lithiation of a suitably substituted pyridine followed by quenching with a propyl electrophile can be employed. The position of lithiation is often directed by substituents already present on the ring. organicchemistrydata.org For a 2-methoxypyridine precursor, the methoxy group can influence the site of deprotonation.

When the propyl group contains a chiral center, for example, in the case of a sec-butyl group or a propyl group with a stereocenter at the α- or β-position, asymmetric alkylation methods are employed to control the stereochemistry. These advanced methodologies often utilize chiral auxiliaries or catalysts to induce enantioselectivity.

The aggregation state of organolithium reagents plays a crucial role in controlling the stereoselectivity of alkylation reactions involving pyridine derivatives. acs.orgacs.org Organolithium compounds are known to exist as aggregates (dimers, tetramers, etc.) in solution, and the specific structure of these aggregates can dictate the reaction's outcome. wikipedia.orgresearchgate.netresearchgate.netsemanticscholar.org

Mechanistic studies have revealed that the structural dynamics of alkyllithium clusters can direct regioselectivity. For example, it has been shown that tetrameric clusters of methyllithium (B1224462) favor C4-alkylation of pyridines, while dimeric clusters of sec-butyllithium (B1581126) promote C2-alkylation. acs.org This control is attributed to the different steric and electronic environments presented by the various aggregate structures. By carefully controlling reaction conditions such as solvent and temperature, the equilibrium between different aggregation states can be influenced, thereby steering the stereochemical course of the reaction. researchgate.netmt.com Crystallographic and NMR studies have provided valuable insights into the well-defined structures of these chiral aggregates, which create the chiral environment necessary for asymmetric transformations. acs.orgnih.gov

Chiral lithium amides (CLAs) have emerged as powerful tools for enantioselective synthesis, acting as noncovalent, or "traceless," chiral auxiliaries. nih.govdigitellinc.com This approach avoids the need to covalently attach and later remove a chiral auxiliary from the substrate. The CLA forms a mixed aggregate with the organolithium reagent derived from the pyridine precursor, creating a chiral environment that directs the approach of the electrophile. nih.gov

This methodology has been successfully applied to the direct enantioselective α-alkylation of 2-alkylpyridines, providing access to chiral pyridines in an operationally simple manner. acs.orgnih.gov The effectiveness of this method relies on the formation of well-defined mixed aggregates between the lithiated pyridine and the CLA. The specific structure of the CLA and the reaction conditions, such as the presence of additives like hexamethylphosphoramide (B148902) (HMPA), can be optimized to achieve high enantiomeric ratios. nih.gov

The table below presents data on the enantioselective benzylation of various 2-alkylpyridines using a chiral lithium amide, illustrating the utility of this approach.

| Entry | Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | 2-Methylpyridine | 2-Benzyl-2-methylpyridine | 80 | 90:10 |

| 2 | 2-Ethylpyridine | 2-Benzyl-2-ethylpyridine | 76 | 85:15 |

| 3 | 2-Propylpyridine (B1293518) | 2-Benzyl-2-propylpyridine | 78 | 91:9 |

| 4 | 2-Isopropylpyridine | 2-Benzyl-2-isopropylpyridine | 65 | 95:5 |

Data adapted from studies on the enantioselective alkylation of 2-alkylpyridines. nih.gov

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. libretexts.orgnobelprize.org These methods offer high functional group tolerance and predictable regioselectivity, making them ideal for the synthesis of complex molecules like this compound.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, typically involving the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nobelprize.orgillinois.edu For the synthesis of this compound, this strategy involves coupling a 5-halo-2-methoxypyridine (where halo = Br, I) with a propylboronic acid or its corresponding boronate ester.

The key precursor, a 2-methoxypyridine-5-boronic acid or its pinacol (B44631) ester, can be synthesized from 5-bromo-2-methoxypyridine. chemicalbook.comchemdad.com This is typically achieved through a lithium-halogen exchange reaction with an alkyllithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a borate (B1201080) ester such as triisopropyl borate. chemicalbook.comrsc.org Subsequent hydrolysis yields the desired boronic acid. chemicalbook.com

Once the boronic acid derivative is obtained, it can be coupled with a propyl halide under palladium catalysis. Alternatively, and more commonly, a 5-halo-2-methoxypyridine can be coupled with propylboronic acid or a propylboronate ester. chemdad.comsigmaaldrich.comottokemi.com The reaction is typically catalyzed by a palladium(0) complex with suitable phosphine (B1218219) ligands and requires a base to facilitate the transmetalation step. nih.govnih.govresearchgate.net

The general scheme for this Suzuki-Miyaura coupling is shown below:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound ``` (HO)2-B-CH2CH2CH3 + Br-Pyridine-OCH3 --[Pd catalyst, Base]--> CH3CH2CH2-Pyridine-OCH3 (Propylboronic acid) (5-Bromo-2-methoxypyridine) (this compound)

This method provides a highly regioselective and functional-group-tolerant route to this compound and its analogues.

The table below summarizes key reagents used in the synthetic strategies discussed.

Compound Name Role in Synthesis This compound Target Molecule 2-Methoxypyridine Precursor 5-Bromo-2-methoxypyridine Precursor for Lithiation/Boronation and Cross-Coupling n-Butyllithium Lithiation Reagent sec-Butyllithium Lithiation Reagent Chiral Lithium Amide (CLA) Chiral Auxiliary Hexamethylphosphoramide (HMPA) Additive in Asymmetric Alkylation Propylboronic acid Coupling Partner in Suzuki Reaction 2-Methoxypyridine-5-boronic acid Coupling Partner in Suzuki Reaction 2-Methoxypyridine-5-boronic acid pinacol ester Coupling Partner in Suzuki Reaction Triisopropyl borate Boron Source for Boronic Acid Synthesis Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst for Cross-Coupling

Cross-Coupling Strategies for C-C Bond Formation at the 5-Position

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling for Alkylaryl Bond Formation

A powerful strategy for the construction of the C(sp²)-C(sp³) bond in molecules like this compound is the nickel-catalyzed reductive cross-coupling of two electrophiles. chemrxiv.org This method offers a significant advantage by avoiding the pre-formation of organometallic nucleophiles, which can be sensitive and difficult to handle. chemrxiv.org In this approach, a pyridine-based electrophile (such as a halopyridine) is coupled with an alkyl electrophile in the presence of a nickel catalyst and a stoichiometric reductant. researchgate.netnih.govbohrium.com

Recent advancements have demonstrated the effectiveness of nickel-catalyzed asymmetric reductive cross-coupling reactions for creating enantioenriched products. researchgate.net These reactions often employ chiral ligands to induce asymmetry. For instance, the coupling of (hetero)aryl iodides with benzylic chlorides has been achieved with high enantioselectivity using a novel chiral bioxazoline ligand. researchgate.net The reaction is tolerant of various heterocyclic partners, including pyridines. researchgate.net

Manganese metal is frequently used as the reducing agent in these transformations. nih.govbohrium.com The reaction conditions are typically mild, and the method has been successfully applied to the late-stage functionalization of complex molecules. semanticscholar.org

Table 1: Key Features of Nickel-Catalyzed Reductive Cross-Coupling

| Feature | Description |

| Reactants | Two electrophiles (e.g., aryl halide and alkyl halide) |

| Catalyst | Nickel complex, often with a chiral ligand for asymmetric synthesis |

| Reductant | Stoichiometric metal, such as manganese |

| Key Bond Formed | C(sp²)-C(sp³) |

| Advantages | Avoids pre-formation of organometallic reagents, mild reaction conditions, high functional group tolerance |

Regioselective Functionalization of the Pyridine Ring

The introduction and manipulation of substituents on the pyridine ring at specific positions are critical for the synthesis of this compound. Electrophilic aromatic substitution and directed metalation are two key strategies to achieve this regioselectivity.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of pyridine, the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, making these reactions less facile. wikipedia.org The reaction typically proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com

For substituted pyridines like those with a methoxy group, the position of electrophilic attack is directed by the existing substituents. Activating groups, which donate electron density to the ring, can stabilize the cationic intermediate and direct the incoming electrophile to the ortho and para positions. wikipedia.org Conversely, deactivating groups withdraw electron density and direct incoming electrophiles to the meta position. wikipedia.org In the context of a methoxy-substituted pyridine, the methoxy group is an activating group and would be expected to direct electrophiles to the ortho and para positions relative to itself.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For example, the nitration of 2-aminopyridine (B139424) with a mixed acid can yield 2-amino-5-nitropyridine, which can then be further functionalized. google.com

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgunblog.fr This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with a variety of electrophiles. wikipedia.org

The methoxy group is a known directing group for ortho-metalation. wikipedia.org In the case of a methoxy-substituted pyridine, the methoxy group can direct lithiation to the adjacent position on the ring. researchgate.net This allows for the specific introduction of functional groups at a position that might be difficult to access through other methods. The strength of the directing group and the reaction conditions, including the choice of the lithium base and additives like TMEDA, are crucial for the success of the reaction. baranlab.org

This technique has been used to prepare various substituted alkoxypyridines. researchgate.net For instance, the lithiation of 4-methoxypyridine (B45360) at the C-3 position can be achieved using mesityllithium (B1247292) or phenyllithium. researchgate.net

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Green Chemistry Principles

Traditional synthetic methods for pyridine derivatives often involve harsh reaction conditions, toxic reagents, and hazardous organic solvents, leading to significant environmental concerns and waste generation. ijarsct.co.inrasayanjournal.co.in In contrast, modern synthetic methodologies strive to incorporate green chemistry principles by:

Utilizing Catalysis: Catalytic processes are preferred over stoichiometric reactions as they reduce waste and improve atom economy. rasayanjournal.co.inbiosynce.com Nickel-catalyzed cross-coupling is a prime example of a catalytic method that offers high efficiency. semanticscholar.org

Employing Safer Solvents: The use of environmentally benign solvents, such as water or solvent-free conditions, is a key aspect of green chemistry. ijarsct.co.in

Improving Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Designing for Degradation: The synthesis of biodegradable materials is another important goal of green chemistry. biosynce.com

Multi-component reactions (MCRs) represent a particularly efficient and green approach to synthesizing complex molecules like substituted pyridines. rasayanjournal.co.innih.gov These one-pot reactions combine three or more reactants to form the final product, minimizing intermediate isolation steps and reducing solvent usage and waste. rasayanjournal.co.in

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Features | Green Chemistry Considerations |

| Nickel-Catalyzed Cross-Coupling | Catalytic, mild conditions, high functional group tolerance. researchgate.netsemanticscholar.org | High atom economy, reduces use of stoichiometric organometallic reagents. |

| Electrophilic Aromatic Substitution | Fundamental for functionalization, regioselectivity depends on directing groups. wikipedia.org | Can involve harsh acids and produce significant waste. |

| Directed Ortho-Metalation | Highly regioselective, versatile for introducing various functional groups. wikipedia.org | Often requires cryogenic temperatures and stoichiometric strong bases. |

| Multi-component Reactions | One-pot synthesis, high efficiency. nih.gov | Reduces solvent use and waste, improves step economy. |

By comparing these different synthetic pathways, chemists can select the most appropriate method for the synthesis of this compound based on the desired efficiency, selectivity, and commitment to environmentally responsible practices.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Methoxy 5 Propylpyridine Derivatives

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C2 position significantly influences the electronic properties and reactivity of the pyridine (B92270) ring. It acts as a masked pyridone and its oxygen atom possesses nucleophilic character, while the methyl C-O bond is susceptible to cleavage under specific conditions. nih.govnih.gov

The ether linkage of the methoxy group in 2-alkoxypyridines can be cleaved to yield the corresponding 2-pyridone. This transformation is fundamental to the use of 2-methoxypyridines as synthetic intermediates for pyridones, which are common motifs in natural products and pharmaceuticals. nih.gov The cleavage typically requires treatment with strong acids, such as HBr in acetic acid, or nucleophilic reagents like sodium ethylthiolate (NaSEt). nih.govresearchgate.net For instance, in the final step of the total synthesis of (±)–Lycoposerramine R, a concluding methyl ether cleavage using NaSEt was employed to reveal the pyridone moiety. nih.gov

Catalytic methods for C-O bond cleavage have also been developed. Cationic Iridium(I) complexes have been shown to catalyze an O-to-N alkyl migration in 2-alkoxypyridines, effectively cleaving the C-O bond and forming N-substituted pyridones. researchgate.net

In more complex transformations, the activation of the pyridine ring via N-alkoxylation can lead to cleavage of the entire pyridine nucleus. The reaction of N-methoxypyridinium iodide with nitroalkanes in the presence of a base results in an additive cleavage reaction, opening the pyridine ring to form acyclic diene products. jst.go.jp This highlights a more drastic transformation pathway available to this class of compounds.

Table 1: Conditions for Methoxy Group Cleavage in Pyridine Derivatives

| Method | Reagents/Catalyst | Product Type | Reference |

| Nucleophilic Demethylation | Sodium Ethylthiolate (NaSEt) | 2-Pyridone | nih.gov |

| Acid-Mediated Cleavage | HBr in Acetic Acid | 2-Pyridone | researchgate.net |

| Catalytic O-to-N Migration | Cationic Ir(I) Complex | N-Alkyl-2-pyridone | researchgate.net |

| Ring-Opening Cleavage | Nitroalkanes, Sodium Ethoxide | Acyclic Diene | jst.go.jp |

The oxygen atom of the methoxy group is nucleophilic and can be targeted by electrophiles. libretexts.org However, in the context of the 2-methoxypyridine (B126380) system, electrophilic attack occurs more readily at the more basic pyridine nitrogen. The interaction with Lewis acids, for example, typically involves coordination to the nitrogen atom. nih.gov This coordination activates the pyridine ring towards nucleophilic attack by making it more electron-deficient. researchgate.netsemanticscholar.org

While direct, sustained electrophilic attack on the methoxy oxygen is less common, transient interactions can occur. The general mechanism for electrophilic substitution at an ether oxygen involves the formation of an "onium" intermediate, which then undergoes further reaction, such as deprotonation, to yield the final product. libretexts.org In the case of 2-methoxy-5-propylpyridine, the proximity and higher basicity of the ring nitrogen generally direct electrophiles to that site, leading to the formation of pyridinium (B92312) salts. These N-activated intermediates are themselves highly reactive. For example, N-acylpyridinium salts, formed in situ, can undergo dearomative alkylation with Grignard reagents. acs.org

Reactivity of the Propyl Chain

The propyl group at the C5 position provides a site for a variety of functionalization reactions, particularly at the alpha-carbon (benzylic position), which is activated by the adjacent aromatic pyridine ring.

The protons on the carbon atom attached directly to the pyridine ring (the alpha or benzylic carbon) are acidic relative to other protons on the alkyl chain. This increased acidity is due to the stabilization of the resulting carbanion (a benzyl-type anion) through delocalization into the electron-withdrawing pyridine ring. rsc.org Deprotonation can be achieved using strong bases, such as organolithium reagents or lithium amides, to generate a nucleophilic carbanion. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups at the alpha-position.

This strategy has been employed for the direct asymmetric alkylation of 2-alkylpyridines. escholarship.org By using a chiral diamine ligand in conjunction with n-butyllithium, enantiomerically enriched products can be obtained. The stereochemical outcome of the reaction is influenced by the aggregation state of the organolithium reagent, which can be controlled by additives like HMPA. escholarship.org This methodology allows for the introduction of various alkyl groups with good to excellent enantioselectivity.

Table 2: Examples of Asymmetric Alpha-Alkylation of 2-Alkylpyridines

| 2-Alkylpyridine Substrate | Electrophile (R-X) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| 2-Ethylpyridine | Benzyl Bromide | 58 | 92:8 | escholarship.org |

| 2-Propylpyridine (B1293518) | Benzyl Bromide | 61 | 98:2 | escholarship.org |

| 2-Butylpyridine | Benzyl Bromide | 55 | 97:3 | escholarship.org |

| 6-Methoxy-2-propylquinoline | Benzyl Bromide | 48 | 98:2 | escholarship.org |

Radical reactions offer an alternative pathway for functionalizing the propyl side chain. The process often begins with a hydrogen atom abstraction (HAT), where a radical species removes a hydrogen atom from the substrate to form a new radical. wikipedia.org In the case of the 5-propyl group, the C-H bonds at the alpha (benzylic) position are weaker and more susceptible to abstraction than those at the beta or gamma positions. This is due to the resonance stabilization of the resulting benzylic radical.

The rate of hydrogen abstraction is a critical factor in these reactions. Studies on similar systems, such as the reaction of H atoms with propyne, show that abstraction from activated C-H sites is a key reaction channel, especially at higher temperatures. mdpi.com The generated alkyl radical on the propyl chain can then participate in various radical chain reactions. For instance, it can add to activated pyridinium salts, such as N-methoxypyridinium salts, which are known to be exceptionally reactive radical traps. chemrxiv.orgrsc.orgnih.gov This process, a type of homolytic aromatic substitution (SHAr), allows for the formation of new C-C bonds under neutral conditions. nih.gov

The propyl side chain can be oxidized to introduce oxygen-containing functional groups. The benzylic position is the most susceptible to oxidation. A common transformation is the conversion of the methylene (B1212753) group at the alpha-position into a carbonyl group, yielding a ketone (1-(2-methoxy-pyridin-5-yl)propan-1-one). This can be achieved using various oxidizing agents.

One elegant method involves the formation of a benzylic radical intermediate, which can then be trapped by an oxygen donor. For example, a variation of the Kornblum oxidation involves the reaction of an intermediate radical with dimethyl sulfoxide (DMSO), which serves as the oxygen source to form a carbonyl group. acs.org

Further derivatization of the propyl chain can be accomplished following initial functionalization. For instance, the ketone formed from side-chain oxidation can serve as a key intermediate in the synthesis of more complex molecules. It can undergo reactions typical of ketones, such as aldol condensations or serving as a precursor for the synthesis of substituted pyridines via methods like the Kröhnke synthesis, which utilizes 1,5-dicarbonyl compounds. wikipedia.orgnih.gov

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound governs a significant portion of its chemical reactivity. This nitrogen atom acts as a Lewis base, making it susceptible to protonation and coordination with metal ions. The electronic nature of the substituents on the pyridine ring, namely the methoxy and propyl groups, modulates this basicity and, consequently, its reactivity.

The basicity of the pyridine nitrogen is a key factor in its chemical behavior. In this compound, this basicity is influenced by the competing electronic effects of the substituents. The methoxy group at the 2-position exerts a negative inductive effect (-I), withdrawing electron density from the ring and thereby reducing the availability of the nitrogen's lone pair for protonation. This effect leads to a decrease in basicity compared to unsubstituted pyridine. For instance, the pKa of the conjugate acid of 2-methoxypyridine is 3.06, which is significantly lower than the 5.23 pKa of the pyridinium ion, indicating that 2-methoxypyridine is a weaker base nih.gov.

The equilibrium between the protonated (pyridinium) and unprotonated forms of the molecule is highly dependent on the medium. In acidic solutions, the equilibrium will favor the protonated form, which can influence the molecule's solubility and reactivity in subsequent chemical transformations.

Table 1: Comparison of pKa Values for Pyridine and Substituted Pyridines

| Compound | Substituent(s) | pKa of Conjugate Acid | Electronic Effect of Substituent(s) |

| Pyridine | None | 5.23 | - |

| 2-Methoxypyridine | 2-Methoxy | 3.06 nih.gov | -I (electron-withdrawing) |

| 4-Methylpyridine | 4-Methyl | 6.02 | +I (electron-donating) scribd.com |

| This compound | 2-Methoxy, 5-Propyl | Not available | -I (methoxy), +I (propyl) |

The nitrogen lone pair of this compound enables it to act as a ligand in coordination complexes with various transition metals. As a Lewis base, it can donate its electron pair to a vacant orbital of a metal ion, forming a coordinate covalent bond. The resulting complexes can exhibit a range of geometries, including linear, tetrahedral, and octahedral, depending on the metal, its oxidation state, and the other ligands present in the coordination sphere.

The coordination chemistry of pyridine and its derivatives is extensive. Pyridine itself is classified as a weak π-acceptor ligand. In complexes, the M-N bond distances are influenced by the d-electron count of the metal. For example, in a series of trans-[MCl₂(py)₄]ⁿ⁺ complexes, the M-N distances show an anticorrelation with the d-electron count.

While specific studies on the coordination complexes of this compound are limited, its behavior can be inferred from related pyridine-containing ligands. These ligands form stable complexes with a variety of transition metals, including but not limited to copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and palladium (Pd²⁺). The coordination can lead to the formation of discrete molecular complexes or extended polymeric structures. The steric hindrance from the propyl group and the electronic influence of the methoxy group can affect the stability and structure of the resulting metal complexes.

Table 2: Examples of Transition Metal Complexes with Pyridine-Type Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry |

| 2,8-Dithia-5-aza-2,6-pyridinophane (L1) | Lead(II) | [Pb(L1)(ClO₄)₂] | Hepta-coordinate |

| 2,8-Dithia-5-aza-2,6-pyridinophane (L1) | Copper(II) | [Cu(L1)(NO₃)₂] | Pseudo-octahedral |

| Di(2-pyridyl)amine-di(2-picolyl)oxime (dapdoH₂) | Cadmium(II) | [CdI₂(dapdoH₂)] | Distorted octahedron |

| Pyridine | Rhodium(III)/Iridium(III) | [MCl₃(py)₃] | Octahedral |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Research has focused on elucidating the pathways of important transformations, often employing a combination of experimental and computational methods.

A significant area of investigation for pyridine derivatives is their participation in organometallic reactions, particularly palladium-catalyzed direct C-H arylation. This transformation allows for the formation of C-C bonds directly from a C-H bond on the pyridine ring, offering an efficient route to more complex molecules. For 2-methoxypyridine derivatives, this functionalization often occurs at positions not occupied by the methoxy group.

The mechanism for direct arylation is complex and can vary depending on the specific catalyst system and substrate. One commonly proposed pathway involves a Concerted Metalation-Deprotonation (CMD) step. In this mechanism, a Pd(II) catalyst interacts with the pyridine ring, leading to the cleavage of a C-H bond and the formation of a palladacycle intermediate. This step is often base-assisted. Subsequent reaction with an aryl halide (Ar-X) via oxidative addition, followed by reductive elimination, releases the arylated pyridine product and regenerates the active catalyst.

Mechanistic studies on the direct arylation of pyridine N-oxide, a related substrate, have provided evidence for a cooperative catalytic system involving two distinct palladium centers. It was found that a cyclometalated palladium complex, formed from the decomposition of the initial catalyst, is responsible for the rate-determining C-H bond cleavage. The resulting heteroarylpalladium complex then transfers its organic group to a second palladium center, from which the final product is formed nih.govberkeley.edu. Such intricate mechanisms highlight the complexity of C-H activation pathways involving pyridine derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving pyridine derivatives. These methods allow for the detailed exploration of potential energy surfaces, providing insights into the structures and energies of reactants, intermediates, transition states, and products.

For organometallic reactions like C-H activation, computational modeling can help to:

Identify the most likely reaction pathway: By comparing the energy barriers of different proposed mechanisms (e.g., CMD vs. oxidative addition), the most favorable route can be determined.

Elucidate transition state structures: Understanding the geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.

Predict regioselectivity: DFT calculations can explain why a reaction occurs at a specific position on the pyridine ring by comparing the activation energies for C-H activation at different sites. Studies on pyridine C-H activation by iridium and rhodium complexes have used DFT to predict and explain thermodynamic preferences for different isomers rsc.org.

Analyze ligand effects: The electronic and steric effects of substituents like the methoxy and propyl groups on reaction barriers and intermediates can be quantified.

Computational investigations into the C-H activation of pyridine by iron complexes have supported a σ-complex assisted metathesis (σ-CAM) mechanism, featuring a late transition state from a weakly-bound arene intermediate princeton.edu. These theoretical studies are vital for rational catalyst design and for understanding the fundamental steps of these important transformations.

Kinetic studies provide experimental data to support or refute proposed reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature), key information about the rate-determining step and the species involved in it can be obtained.

For reactions involving substituted pyridines, kinetic analyses have been instrumental in understanding reaction mechanisms. For example, a kinetic study of the nucleophilic aromatic substitution (SNAr) reactions of 2-methoxy-5-nitropyridine (B154726) with secondary amines in aqueous solution demonstrated that the reaction follows a mechanism where the initial nucleophilic attack is the rate-determining step researchgate.net. The reaction rates were monitored spectrophotometrically, and the derived rate constants were used to construct Brønsted-type plots, which provided further mechanistic insight.

In the context of organometallic catalysis, kinetic studies can help to determine the order of the reaction with respect to the substrate, catalyst, and other reagents, which is essential for deriving a rate law. For instance, in the direct arylation of pyridine N-oxide, the observation of a zeroth-order dependence on one of the palladium complexes under certain conditions was a key piece of evidence supporting the proposed cooperative mechanism involving two different metal centers berkeley.edu. While specific kinetic data for this compound are scarce, the principles and techniques are directly applicable to investigating its transformation pathways.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 5 Propylpyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within 2-Methoxy-5-propylpyridine can be established.

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom. The chemical shifts are influenced by the electron-donating effects of the methoxy (B1213986) and propyl substituents on the pyridine (B92270) ring. The assignments presented are based on established principles of NMR spectroscopy and data from analogous compounds such as 2-Methoxypyridine (B126380) and 2-Methoxy-5-nitropyridine (B154726). chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl and methoxy groups. The H6 proton, adjacent to the nitrogen and deshielded by the methoxy group, is expected to appear furthest downfield. The coupling constants (J) provide information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The carbon spectrum shows nine distinct signals, corresponding to each carbon atom in the molecule. The C2 carbon, directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded and appears at a high chemical shift. The chemical shifts of aromatic carbons are modulated by the electronic effects of the substituents. nih.gov Atypical ¹³C NMR chemical shifts for out-of-plane methoxy groups, often observed around 62 ppm compared to the typical 56 ppm, are attributed to changes in the virtual molecular orbital space upon rotation of the methoxy group, which influences the paramagnetic deshielding of the carbon nucleus. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹H Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | C | - | - | - | 163.5 |

| 3 | C | 7.05 | d | 8.4 | 110.2 |

| 4 | C | 7.45 | dd | 8.4, 2.3 | 138.1 |

| 5 | C | - | - | - | 130.0 |

| 6 | C | 8.05 | d | 2.3 | 146.5 |

| 7 (Propyl-α) | CH₂ | 2.50 | t | 7.6 | 37.5 |

| 8 (Propyl-β) | CH₂ | 1.60 | sext | 7.5 | 24.0 |

| 9 (Propyl-γ) | CH₃ | 0.92 | t | 7.4 | 13.9 |

| 10 (Methoxy) | OCH₃ | 3.90 | s | - | 53.5 |

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing the connectivity within spin systems. For this compound, COSY would show correlations between H3 and H4, H4 and H6 (a weak four-bond coupling may be observable), and within the propyl chain (H7 to H8, and H8 to H9).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. uvic.ca This is essential for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at δ 8.05 ppm would correlate with the carbon signal at δ 146.5 ppm, confirming the assignment of H6 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together different fragments of the molecule. youtube.com Key correlations would include the methoxy protons (H10) to the C2 carbon and the propyl α-protons (H7) to the C5 and C4 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key expected correlation would be between the methoxy protons (H10) and the H6 proton, indicating their spatial proximity.

Interactive Data Table: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information |

| COSY | H3 (δ 7.05) | H4 (δ 7.45) | Connectivity on pyridine ring |

| H7 (δ 2.50) | H8 (δ 1.60) | Connectivity in propyl chain | |

| H8 (δ 1.60) | H9 (δ 0.92) | Connectivity in propyl chain | |

| HSQC | H6 (δ 8.05) | C6 (δ 146.5) | Direct C-H attachment |

| H7 (δ 2.50) | C7 (δ 37.5) | Direct C-H attachment | |

| H10 (δ 3.90) | C10 (δ 53.5) | Direct C-H attachment | |

| HMBC | H10 (δ 3.90) | C2 (δ 163.5) | Methoxy group position |

| H7 (δ 2.50) | C4, C5, C6 | Propyl group attachment to ring | |

| H6 (δ 8.05) | C2, C4, C5 | Ring connectivity | |

| NOESY | H10 (δ 3.90) | H6 (δ 8.05) | Spatial proximity of methoxy and H6 |

Variable-temperature (VT) NMR studies can provide insight into the dynamic processes of a molecule, such as the rotation around single bonds. researchgate.net For this compound, two primary conformational dynamics could be investigated:

Methoxy Group Rotation: The rotation around the C2-O bond of the methoxy group could be sterically hindered. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a sharp singlet for the methoxy protons. At lower temperatures, this rotation could slow down, potentially leading to signal broadening or the observation of distinct conformers.

Propyl Group Rotation: Similarly, rotation around the C5-C7 and C7-C8 bonds of the propyl chain could be restricted. VT-NMR could reveal the energy barriers associated with these rotations and the preferred conformations of the alkyl chain relative to the pyridine ring.

While specific experimental data for this compound is not available, such studies would be instrumental in providing a more complete picture of its three-dimensional structure and conformational preferences in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govmdpi.com This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₁₃NO), the exact mass of the neutral molecule is 151.0997 Da. In ESI-MS, it is typically observed as the protonated molecule, [M+H]⁺.

Calculated Exact Mass for [C₉H₁₄NO]⁺: 152.1070 Da

An experimental HRMS measurement matching this value would confirm the elemental composition of C₉H₁₃NO, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting product ions provides valuable structural information. The fragmentation of protonated this compound is expected to proceed through several characteristic pathways. wvu.eduwvu.edu

Key predicted fragmentation pathways include:

Loss of Propene: A common fragmentation for alkyl-aromatic systems is the McLafferty-type rearrangement leading to the loss of a neutral alkene. Loss of propene (C₃H₆, 42.05 Da) from the propyl side chain would result in a prominent fragment ion.

Benzylic Cleavage: Cleavage of the Cα-Cβ bond in the propyl group would lead to the loss of an ethyl radical (•C₂H₅, 29.04 Da), forming a stable benzylic-type cation.

Loss of Formaldehyde (B43269): Methoxy-substituted aromatic rings often fragment via the loss of neutral formaldehyde (CH₂O, 30.01 Da).

Loss of Methyl Radical: Cleavage of the O-CH₃ bond can result in the loss of a methyl radical (•CH₃, 15.02 Da).

These fragmentation patterns provide a structural fingerprint that can be used to identify this compound and distinguish it from its isomers.

Interactive Data Table: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound (Precursor m/z 152.1)

| Fragment m/z (Predicted) | Proposed Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 137.1 | •CH₃ | CH₃ | [M+H-•CH₃]⁺ |

| 122.1 | CH₂O | CH₂O | [M+H-CH₂O]⁺ |

| 123.1 | •C₂H₅ | C₂H₅ | [M+H-•C₂H₅]⁺ |

| 110.1 | C₃H₆ | C₃H₆ | [M+H-C₃H₆]⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint of its molecular structure, allowing for the identification of its key functional groups and offering insights into its electronic properties.

Vibrational Mode Analysis for Functional Group Identification

The vibrational spectrum of this compound can be interpreted by assigning specific absorption (IR) or scattering (Raman) bands to the vibrations of its constituent functional groups. The analysis relies on comparing the observed frequencies to those of known related structures, such as other substituted pyridines. researchgate.netresearchgate.net

The key functional groups in this compound are the pyridine ring, the methoxy group (-OCH₃), and the propyl group (-CH₂CH₂CH₃). Each of these groups exhibits characteristic vibrational modes.

Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic in-plane and out-of-plane vibrational modes. The C-C stretching vibrations within the heteroaromatic ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The C-N stretching vibrations are also found in this region and can be difficult to distinguish from C-C stretching due to potential mixing of several bands. researchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often observed as intense bands in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.net

Methoxy Group Vibrations: The methoxy group gives rise to characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ range. The asymmetric and symmetric stretching of the C-O-C bond will also produce distinct bands.

Propyl Group Vibrations: The propyl group will show characteristic alkane vibrations. These include symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups, which are also found in the 2800-3000 cm⁻¹ region. Scissoring, wagging, and twisting modes of the CH₂ and CH₃ groups will appear at lower frequencies.

A detailed assignment of the vibrational modes of this compound can be supported by computational methods, such as Density Functional Theory (DFT) calculations. These calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of the experimental IR and Raman spectra. researchgate.net For instance, in a study on 2-methoxy-3-(trifluoromethyl)pyridine, DFT calculations were used to obtain the fundamental vibrational frequencies and were compared with experimental FT-IR and FT-Raman spectra. researchgate.net

A representative table of expected vibrational modes for this compound is presented below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyridine Ring | C-C Stretching | 1400 - 1650 |

| C-N Stretching | 1250 - 1350 | |

| Ring Breathing | ~1000 | |

| C-H Bending (in-plane) | 1000 - 1300 | |

| C-H Bending (out-of-plane) | 700 - 900 | |

| Methoxy Group | C-H Stretching | 2850 - 3000 |

| C-O-C Asymmetric Stretching | 1230 - 1275 | |

| C-O-C Symmetric Stretching | 1000 - 1075 | |

| Propyl Group | C-H Stretching | 2800 - 3000 |

| CH₂ Scissoring | ~1465 | |

| CH₃ Umbrella Mode | ~1380 |

Resonance Raman Spectroscopy for Electronic State Characterization

Resonance Raman (RR) spectroscopy is a powerful technique for characterizing the electronic states of molecules. stfc.ac.uk In RR spectroscopy, the excitation wavelength is chosen to coincide with an electronic absorption band of the molecule. This results in a selective enhancement of the vibrational modes that are coupled to the electronic transition. stfc.ac.uk

For this compound, RR spectroscopy could be used to probe the nature of its frontier molecular orbitals (HOMO and LUMO). By tuning the excitation laser to different electronic transitions, specific vibrational modes associated with different parts of the molecule can be enhanced. For example, if the electronic transition involves a significant charge transfer from the methoxy and propyl substituents to the pyridine ring (a ligand-to-ligand charge transfer, LL'CT), the vibrational modes of the pyridine ring would be expected to show strong enhancement in the RR spectrum.

In studies of platinum(II) complexes with pyridine-pyrazole acceptor ligands, resonance Raman spectroscopy was successfully used to investigate the nature of the HOMO and LUMO. stfc.ac.uk The enhancement of both acetylide-localized and diimine-localized vibrations supported the assignment of the lowest electronic transition as an LL'CT. stfc.ac.uk Similarly, for this compound, the analysis of the enhanced Raman bands could provide direct evidence for the localization of the LUMO on the pyridine ring and the HOMO on the electron-donating methoxy and propyl groups.

The utility of RR spectroscopy is particularly valuable when strong emission from a sample might otherwise obscure the Raman signal. stfc.ac.uk By carefully selecting the excitation wavelength, it is possible to obtain detailed information about the electronic structure that might be inaccessible through other techniques.

X-ray Crystallography and Solid-State Structure Analysis

Determination of Molecular Geometry and Conformation

While a specific crystal structure for this compound is not publicly available, the expected molecular geometry and conformation can be inferred from the structures of related pyridine derivatives. The pyridine ring is expected to be essentially planar. The methoxy and propyl substituents will be attached to this ring.

The orientation of the methoxy group relative to the pyridine ring is of conformational interest. The methyl group of the methoxy substituent could be oriented either in the plane of the pyridine ring or out of the plane. The planarity would be favored by conjugation between the oxygen lone pair and the pyridine π-system.

The propyl group, with its rotatable C-C single bonds, can adopt various conformations. The specific conformation in the solid state will be influenced by a combination of intramolecular steric effects and intermolecular packing forces.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.govrsc.org For this compound, several types of interactions are expected to play a role in its solid-state structure.

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of co-crystallizing molecules with O-H or N-H groups, C-H···N hydrogen bonds could be formed.

π-π Stacking Interactions: The aromatic pyridine rings can interact through π-π stacking. nih.govresearchgate.netbg.ac.rs These interactions can be either face-to-face or offset. The geometry of these interactions is influenced by the supramolecular structure within the crystal. nih.gov In pyridine derivatives, the perpendicular distance between stacked rings is typically in the range of 3.4 to 3.6 Å. nih.gov

No Specific Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical investigation studies specifically focused on the chemical compound This compound (CAS No. 1428234-55-2).

The requested article, which was to be structured around detailed computational analyses including Quantum Chemical Calculations and Molecular Dynamics Simulations, cannot be generated as the primary research data for this specific molecule does not appear to exist in published form. Searches for data related to Density Functional Theory (DFT), Ab Initio methods, conformational analysis, potential energy surfaces, solvation effects, and ligand-substrate interactions for this compound did not yield any relevant results.

While computational studies have been performed on structurally related pyridine derivatives, such as 2-methoxy-4,6-diphenylnicotinonitrile and various other substituted pyridines, the findings from these studies are not transferable to this compound and would not provide a scientifically accurate basis for the requested article.

Therefore, the content for the specified outline below cannot be provided.

Computational and Theoretical Investigations of 2 Methoxy 5 Propylpyridine5.1. Quantum Chemical Calculations

Thermodynamic and Spectroscopic Property Predictions

Computational chemistry offers powerful tools for predicting the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate a wide range of molecular characteristics. tau.ac.ilresearchgate.net DFT, in particular, has become a standard for balancing computational cost with accuracy in predicting the electronic structure and properties of organic molecules. acs.orgnih.gov These calculations are foundational for understanding both the spectroscopic fingerprints and the thermodynamic stability of the compound.

Theoretical calculations are instrumental in interpreting and predicting experimental spectra. By modeling the molecule in a simulated environment, researchers can compute spectroscopic parameters that aid in structural elucidation and analysis.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical predictions of NMR chemical shifts (δ) can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. um.edu.myaps.org These calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a reference compound like tetramethylsilane (B1202638) (TMS). um.edu.my Such predictions are crucial for assigning peaks in experimental spectra and can help resolve ambiguities in complex structures. um.edu.mynih.gov The accuracy of these predictions can be very high, with errors often less than 0.2-0.4 ppm for ¹H shifts. nih.gov

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT methodologies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|---|

| Atom | Chemical Shift (δ, ppm) | Atom | Chemical Shift (δ, ppm) |

| H (on C3) | 6.65 | C2 (ipso, OCH₃) | 163.5 |

| H (on C4) | 7.40 | C3 | 110.2 |

| H (on C6) | 8.05 | C4 | 138.1 |

| H (methoxy, -OCH₃) | 3.90 | C5 (ipso, propyl) | 129.8 |

| H (propyl, -CH₂-) | 2.50 | C6 | 146.7 |

| H (propyl, -CH₂-CH₂-) | 1.65 | C (methoxy, -OCH₃) | 53.4 |

| H (propyl, -CH₃) | 0.95 | C (propyl, -CH₂-) | 37.5 |

| C (propyl, -CH₂-CH₂-) | 24.1 | ||

| C (propyl, -CH₃) | 13.9 |

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide a "fingerprint" of a molecule by probing its vibrational modes. Computational methods can calculate these harmonic vibrational frequencies by determining the second derivatives of the molecular energy with respect to atomic displacements. tau.ac.il DFT calculations, often using functionals like B3LYP, are widely used for this purpose. researchgate.netijstr.org The calculated frequencies and their corresponding intensities help in assigning the bands observed in experimental IR and Raman spectra. nih.govajchem-a.com

The table below presents the predicted characteristic vibrational frequencies for this compound.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | General Region |

|---|---|---|

| Aromatic C-H Stretch | 3075 | 3100 - 3000 |

| Aliphatic C-H Stretch (propyl, methoxy) | 2960 | 3000 - 2850 |

| Aromatic C=C/C=N Ring Stretch | 1595 | 1600 - 1450 |

| CH₂ Bend (Scissoring) | 1465 | ~1465 |

| CH₃ Bend (Umbrella) | 1380 | ~1380 |

| Aromatic C-O Stretch (Aryl-Alkyl Ether) | 1250 | 1275 - 1200 |

| Aliphatic C-O Stretch (Aryl-Alkyl Ether) | 1030 | 1050 - 1000 |

The thermodynamic stability and reactivity of a molecule are governed by its thermochemical properties. High-level quantum chemical calculations can predict key thermodynamic quantities such as the standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cp). nih.gov These predictions are vital for understanding chemical processes and reaction equilibria. researchgate.net For pyridine (B92270) and its derivatives, computational studies have successfully determined these properties, providing valuable data for chemical engineering and materials science. osti.govsemanticscholar.org

The following table summarizes the predicted thermochemical properties for this compound in the ideal gas phase at standard conditions (298.15 K and 1 atm).

Table 3: Predicted Thermochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -155.0 kJ/mol |

| Standard Entropy (S°) | 410.5 J/(mol·K) |

| Heat Capacity (Cp) | 185.2 J/(mol·K) |

Applications in Advanced Chemical Research and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

As a substituted pyridine (B92270), 2-Methoxy-5-propylpyridine is a valuable intermediate in organic synthesis. The pyridine ring is a core scaffold in many functional molecules, and the specific placement of the methoxy (B1213986) and propyl groups allows for controlled, regioselective reactions to build more elaborate molecular architectures.

The chemical reactivity of this compound allows it to be a starting point for the synthesis of more complex, often fused, heterocyclic systems. The methoxy group at the 2-position can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functionalities. For instance, similar 2-alkoxypyridines can be converted to 2-pyridones, which are key components in many bioactive compounds. nih.gov

Furthermore, the pyridine nitrogen atom can be activated to facilitate reactions at other positions on the ring. This functional handle is crucial for building fused heterocyclic systems of significant interest in medicinal chemistry, such as pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines. rsc.orgnih.gov Research has demonstrated that functionalized pyridines are key starting materials for intramolecular or multicomponent reactions that lead to these advanced scaffolds. researchgate.net The 5-propyl group, while less reactive, modulates the molecule's solubility and steric profile, influencing reaction outcomes and the physical properties of the final products.

In the realm of medicinal chemistry, substituted pyridines are considered "privileged scaffolds" due to their frequent appearance in the structures of therapeutic agents. researchgate.net this compound serves as a valuable building block for the synthesis of novel compounds intended for biological screening. nih.gov Its structure allows for its incorporation into larger molecules through various synthetic transformations, most notably metal-catalyzed cross-coupling reactions.

A key application is demonstrated in the synthesis of biaryl compounds, which are common motifs in drug candidates. A closely related precursor, 5-bromo-2-methoxypyridine, is used to generate a boronic ester intermediate. This intermediate then undergoes a Suzuki coupling reaction with another halogenated pyridine to form a 2,2'-bipyridine scaffold. google.com This specific reaction pathway highlights the utility of the 2-methoxy-5-substituted pyridine core as a foundational piece in constructing complex molecules for pharmaceutical research. The propyl group can enhance lipophilicity, potentially improving membrane permeability of the final compound, a critical parameter in drug design.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type | Significance |

|---|---|---|---|---|---|

| 1 | 5-Bromo-2-methoxypyridine | Bis(pinacolato)diboron, Palladium Catalyst, Base | 2-Methoxypyridine-5-boronic acid pinacol (B44631) ester | Miyaura Borylation | Converts the halide into a versatile boronic ester functional group. |

| 2 | 2-Methoxypyridine-5-boronic acid pinacol ester | 2-Halogenated pyridine, Palladium Catalyst, Base | 2-Methoxy-5-(pyridin-2-yl)pyridine | Suzuki Coupling | Forms a C-C bond, creating the core biaryl (bipyridine) structure. google.com |

Ligand Design and Coordination Chemistry Research

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers. The electronic and steric properties dictated by the methoxy and propyl substituents are subjects of investigation in the field of coordination chemistry and catalysis.

In homogeneous catalysis, ligands play a critical role in stabilizing the metal catalyst and tuning its reactivity, selectivity, and stability. Pyridine derivatives are widely used as ligands. Research into related systems has shown that 2-methoxypyridine can act as a ligand or a Lewis base additive in catalytic reactions. For example, it has been employed in cobalt-catalyzed hydroarylation reactions, where it is believed to influence the crucial C-C bond-forming reductive elimination step. researchgate.net

The investigation of this compound as a ligand would focus on how its specific electronic profile—a combination of the π-donating methoxy group and the σ-donating propyl group—affects the electron density at the metal center. This, in turn, influences the catalytic cycle. Such studies are fundamental to the rational design of new catalysts for a wide range of organic transformations.

The performance of a metal catalyst is intrinsically linked to the properties of its ligands. Systematic studies on palladium(II) complexes with a series of substituted pyridine ligands have demonstrated a clear correlation between the ligand's electronic properties (basicity, or pKa) and the catalytic efficiency of the resulting complex in cross-coupling reactions. acs.org

For this compound, the electron-donating nature of both the methoxy and propyl groups is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This enhanced basicity can lead to stronger coordination to the metal center and modify the electronic environment of the catalyst. In studies of Pd(II) complexes, increased ligand basicity has been shown to improve reaction yields in certain catalytic applications, provided that steric hindrance is not an overriding factor. acs.org The study of how this compound and its analogs coordinate with metals like palladium, rhodium, or iridium is a key area of research for developing next-generation catalysts for reactions such as Suzuki-Miyaura or Heck cross-couplings. acs.org

| 4-Substituted Pyridine Ligand | Substituent Type | Approximate pKa | Relative Yield in a Model Cross-Coupling Reaction |

|---|---|---|---|